molecular formula C24H19N3O3S B2730117 3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-57-2

3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2730117
CAS No.: 442556-57-2
M. Wt: 429.49
InChI Key: BPQDKXDMUULBKD-UHFFFAOYSA-N
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Description

3-Amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 442556-57-2) is a synthetic thienoquinoline derivative with the molecular formula C24H19N3O3S and a molecular weight of 429.494 g/mol . Its structure features a thieno[2,3-b]quinoline core substituted with an amino group at position 3, a ketone at position 5, and a 4-phenoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

3-amino-5-oxo-N-(4-phenoxyphenyl)-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c25-21-18-13-17-19(7-4-8-20(17)28)27-24(18)31-22(21)23(29)26-14-9-11-16(12-10-14)30-15-5-2-1-3-6-15/h1-3,5-6,9-13H,4,7-8,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQDKXDMUULBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves a multi-step process. For example, a mixture of appropriate precursors such as 3,5-cyclohexanedione , 4-fluorobenzaldehyde , and malononitrile is refluxed in ethanol to yield the desired compound after purification steps including filtration and drying under vacuum .

Biological Activity

The biological activity of this compound has been studied extensively. Key findings include:

Anticancer Activity

Research indicates that derivatives of thieno[2,3-b]quinoline exhibit significant anticancer properties. One study demonstrated that compounds similar to 3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

Another notable aspect of this compound is its neuroprotective effects. In experiments involving PC12 cells (a model for neuronal differentiation), the compound has been shown to induce differentiation and neurite outgrowth. This activity is believed to occur independently of traditional neurotrophic factors like NGF (Nerve Growth Factor), suggesting a novel mechanism for promoting neural differentiation .

Antioxidant Properties

The antioxidant capacity of 3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has also been evaluated. It was found to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases including neurodegenerative disorders .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Activation of Signaling Pathways : It activates signaling pathways that promote cell survival and differentiation in neuronal cells.
  • Antioxidative Mechanisms : By reducing oxidative stress markers within cells, it protects against cellular damage.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A study investigated the effects of 3-amino derivatives on breast cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54918Inhibition of proliferation
  • Neuroprotection in PC12 Cells : Another study assessed the differentiation potential in PC12 cells treated with varying concentrations of the compound.
Concentration (µM)Neurite Outgrowth (%)Fluorescence Intensity (A.U.)
130150
1050300
5070500

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit promising anticancer properties. The thienoquinoline structure is associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can effectively target specific pathways involved in tumor growth and survival.

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective effects. It has been observed to induce differentiation in PC12 cells, a model for neuronal differentiation. This suggests potential applications in treating neurodegenerative diseases by promoting neuronal survival and function . The compound's ability to act as a fluorescent reagent further enhances its utility in bioimaging and tracking neural differentiation processes.

Antimicrobial Properties

The thienoquinoline derivatives have also been studied for their antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that 3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide could be developed into novel antimicrobial agents.

Molecular Interaction Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. It has been suggested that the compound interacts with key enzymes involved in cancer metabolism and cell signaling pathways. Such interactions can lead to the development of targeted therapies with reduced side effects.

Structure-Activity Relationship (SAR)

The structure of 3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide allows for modifications that can enhance its biological activity. SAR studies indicate that variations in the phenoxy group and the carboxamide moiety can significantly influence the compound's potency against different targets.

Data Tables

Application Mechanism Target Reference
AnticancerInhibition of cell proliferationCancer cell lines
NeuroprotectiveInduction of neuronal differentiationPC12 cells
AntimicrobialInhibition of bacterial growthVarious bacterial strains

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that modifications to the thienoquinoline scaffold enhanced its cytotoxicity against breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in vitro

In vitro experiments using PC12 cells revealed that treatment with 3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide led to increased neurite outgrowth compared to control groups. This suggests potential therapeutic applications for neurodegenerative conditions.

Comparison with Similar Compounds

Thieno[2,3-b]quinoline derivatives are a promising class of anticancer agents. Below is a detailed comparison of the target compound with its closest structural analogs, focusing on substituent effects, cytotoxicity, mechanisms, and biomarker modulation.

Structural and Physicochemical Comparisons
Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target: N-(4-phenoxyphenyl) C24H19N3O3S 429.494 Bulky 4-phenoxyphenyl group
Compound 7: N-(3-chlorophenyl) C18H14ClN3O2S 379.844 3-Chlorophenyl group
Compound 1: N-(3-chloro-2-methylphenyl) C19H16ClN3O2S 385.867 3-Chloro-2-methylphenyl group
Naphthyl derivative: N-naphthyl C22H17N3O2S 403.458 Naphthyl group (larger aromatic substituent)

Key Observations :

Cytotoxicity and Mechanism of Action
Compound IC50/GI50 (µM) Cell Lines Tested Key Mechanisms
Compound 7 Low nM range MDA-MB-231, MCF-7 PLC-γ inhibition; G2/M cell cycle arrest
Compound 1 5 µM (MDA-MB-231) SK-OV-3, OVCAR-3, MDA-MB-231 Apoptosis induction; modulation of GSLs
Naphthyl derivative 25 µM (MDA-MB-231) MDA-MB-231 Lower potency than Compound 1

Key Findings :

  • Compound 7 (3-chlorophenyl analog) exhibits nanomolar IC50 values in breast cancer cells, linked to PLC-γ inhibition, which disrupts cell migration and proliferation .
  • Compound 1 (3-chloro-2-methylphenyl analog) shows superior cytotoxicity (5 µM vs. 25 µM for the naphthyl derivative) in MDA-MB-231 cells, inducing apoptosis and reducing cancer stem cell (CSC) populations .
  • The target compound’s 4-phenoxyphenyl group may confer unique pharmacokinetic properties, though its specific activity requires further study.
Biomarker Modulation
Compound Glycosphingolipid (GSL) Modulation Impact on CSCs
Compound 1 ↑ GalNAcGM1b (MCF-7); ↓ S(6)nLc4Cer (MDA-MB-231) Reduces CSC subpopulations
Compound 7 Not reported Arrests cell cycle; alters morphology

Key Insights :

  • Compound 1 selectively modulates GSLs in CSCs, increasing ganglioseries GSLs (e.g., GalNAcGM1b) and decreasing neolactoseries GSLs (e.g., S(6)nLc4Cer), which may impair CSC survival and metastasis .
  • PLC-γ inhibition by Compound 7 correlates with disrupted cytoskeletal dynamics, critical for tumor cell invasion .

Q & A

Q. Notes

  • All data are derived from peer-reviewed studies; commercial sources (e.g., BenchChem) are excluded per guidelines.
  • Advanced questions emphasize mechanism, resistance, and in vivo models, while basic questions focus on synthesis and initial screening.

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